molecular formula C7H11Cl3N2 B6175649 2-(aminomethyl)-3-chloroaniline dihydrochloride CAS No. 109319-80-4

2-(aminomethyl)-3-chloroaniline dihydrochloride

Cat. No.: B6175649
CAS No.: 109319-80-4
M. Wt: 229.5 g/mol
InChI Key: QRPRXRVTOJPZHH-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3-chloroaniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group and a chlorine atom attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-chloroaniline dihydrochloride typically involves the reaction of 3-chloroaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The general reaction scheme is as follows:

    Starting Materials: 3-chloroaniline, formaldehyde, hydrogen chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: 3-chloroaniline is reacted with formaldehyde in the presence of hydrochloric acid to form the desired product, which is then isolated as the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-chloroaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(aminomethyl)-3-chloroaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-chloroaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)aniline dihydrochloride: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-chloroaniline: Lacks the aminomethyl group, leading to different chemical properties and uses.

    2-(aminomethyl)-4-chloroaniline dihydrochloride: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.

Uniqueness

2-(aminomethyl)-3-chloroaniline dihydrochloride is unique due to the presence of both the aminomethyl group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

109319-80-4

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

2-(aminomethyl)-3-chloroaniline;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-3-7(10)5(6)4-9;;/h1-3H,4,9-10H2;2*1H

InChI Key

QRPRXRVTOJPZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)N.Cl.Cl

Purity

95

Origin of Product

United States

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